molecular formula C24H28N4O3 B246582 N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide

N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide

Cat. No. B246582
M. Wt: 420.5 g/mol
InChI Key: ISARWXUTAGOFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide, also known as DEBIO-025, is a small molecule inhibitor that targets the hepatitis C virus (HCV). It was discovered by Debiopharm, a Swiss biopharmaceutical company, and has been the subject of extensive research in the field of antiviral therapies.

Mechanism of Action

N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide targets the HCV non-structural protein 5A (NS5A), which is essential for viral replication. It binds to a specific domain of NS5A, preventing its interaction with other viral and cellular proteins. This leads to the inhibition of viral RNA replication and the production of infectious virus particles.
Biochemical and Physiological Effects:
N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of NS5A, which is required for its function in viral replication. It also inhibits the formation of HCV replication complexes, which are essential for viral RNA replication. In addition, it has been shown to have immunomodulatory effects, such as the inhibition of T-cell activation and cytokine production.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in in vitro assays. It has also been shown to be effective in animal models, which makes it a useful tool for studying HCV infection in vivo. However, it has some limitations, such as its potential toxicity and the need for high concentrations to achieve antiviral activity.

Future Directions

There are several future directions for research on N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide. One area of interest is the development of combination therapies that include N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide and other antiviral drugs. Another area is the study of the immunomodulatory effects of N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide, which may have applications in the treatment of other viral infections. Finally, there is ongoing research on the mechanism of action of N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide, which may lead to the development of more potent and specific inhibitors of HCV replication.

Synthesis Methods

The synthesis of N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide involves several steps, starting from commercially available starting materials. The key step is the condensation of 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 1H-benzimidazole-2-amine, followed by N,N-diethylation of the resulting product. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide has been extensively studied for its antiviral activity against HCV. It has been shown to inhibit the replication of HCV in vitro, as well as in animal models. In addition, it has been tested in clinical trials as a potential treatment for HCV infection, both alone and in combination with other antiviral drugs.

properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C24H28N4O3/c1-4-26(5-2)23(30)16-28-19-11-7-6-10-18(19)25-24(28)17-14-22(29)27(15-17)20-12-8-9-13-21(20)31-3/h6-13,17H,4-5,14-16H2,1-3H3

InChI Key

ISARWXUTAGOFAF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC

Origin of Product

United States

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